molecular formula C16H21N5O3 B11015111 N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11015111
M. Wt: 331.37 g/mol
InChI Key: UYYHUIFPIQFHFU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Cyclohexanecarboxylic Acid: The tetrazole derivative is then coupled with cyclohexanecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Introduction of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its tetrazole moiety, which is known to enhance bioavailability and metabolic stability.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to bind to biological targets effectively.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-1H-tetrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(3,4-dimethoxyphenyl)-1H-tetrazole-5-methyl: Similar structure but with a methyl group instead of a carboxamide.

    N-(3,4-dimethoxyphenyl)-1H-tetrazole-5-ethyl: Similar structure but with an ethyl group instead of a carboxamide.

Uniqueness

N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which can influence its chemical properties and biological activity. The combination of the tetrazole ring and the cyclohexane carboxamide group may provide enhanced stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H21N5O3/c1-23-13-7-6-12(10-14(13)24-2)18-15(22)16(8-4-3-5-9-16)21-11-17-19-20-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,22)

InChI Key

UYYHUIFPIQFHFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)OC

Origin of Product

United States

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